molecular formula C15H16FNO B1385634 3-Ethoxy-N-(2-fluorobenzyl)aniline CAS No. 1040685-59-3

3-Ethoxy-N-(2-fluorobenzyl)aniline

Cat. No. B1385634
CAS RN: 1040685-59-3
M. Wt: 245.29 g/mol
InChI Key: JLWLKNVDOIJRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-N-(2-fluorobenzyl)aniline is a biochemical compound with the molecular formula C15H16FNO and a molecular weight of 245.3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-N-(2-fluorobenzyl)aniline can be represented by the SMILES notation: CCOC1=CC=CC(=C1)NCC2=CC=CC=C2F . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis Processes and Chemical Properties

  • The practical synthesis of related compounds, such as 3-chloro-4-(3-fluorobenzyloxy) aniline, highlights methods for creating structurally similar compounds, featuring robustness and less waste burden, suitable for industrial production (Zhang Qingwen, 2011).
  • Studies on synthesis of other similar compounds, like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, demonstrate the potential for high yield and quality with minimal environmental pollution (Wen Zi-qiang, 2007).

Structural and Vibrational Analysis

  • Research on 4-Methoxy-N-(nitrobenzylidene)-aniline, a similar compound, provides insights into the structural, vibrational, and chemical properties, including antimicrobial activity and molecular dynamic simulation (E. Bravanjalin Subi et al., 2022).

Biological Applications

  • Studies on compounds like bis(2-benzimidazolyl)aniline derivatives show potential for DNA-binding properties and antioxidant activities, indicating possible applications in biological fields (Huilu Wu et al., 2014).

Crystal Structure and Molecular Dynamics

Chemical Reactivity and Applications

  • The development of N-heterocyclic carbenes from methoxylated anilines, which include structurally similar compounds, highlights their potential in accessing novel chemical properties and applications (Seb́astien Meiries & S. Nolan, 2013).
  • Exploration of the synthesis and properties of N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline demonstrates the versatility of aniline derivatives in various chemical syntheses (Qing-mei Wu et al., 2021).

Safety and Hazards

The safety data sheet (SDS) for 3-Ethoxy-N-(2-fluorobenzyl)aniline provides information on its potential hazards, handling precautions, and first aid measures. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-ethoxy-N-[(2-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-14-8-5-7-13(10-14)17-11-12-6-3-4-9-15(12)16/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWLKNVDOIJRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-N-(2-fluorobenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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